Non-Centrosymmetric Crystal Packing vs. Centrosymmetric Isomer
N-(2-iodophenyl)-2-nitrobenzamide crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁ (a = 8.8908 Å, b = 9.7468 Å, c = 15.0112 Å, V = 1300.82 ų, Z = 4, Dₓ = 1.880 Mg m⁻³), meaning that in the absence of inversion twinning, only one enantiomer is present in any given single crystal [1]. In stark contrast, its direct isomer 2-iodo-N-(2-nitrophenyl)benzamide crystallizes in the centrosymmetric triclinic space group P-1 (a = 7.2773 Å, b = 7.6207 Å, c = 11.6821 Å, α = 100.248°, β = 107.777°, γ = 92.529°, V = 603.73 ų, Z = 2, Dₓ = 2.025 Mg m⁻³), where equal numbers of both enantiomers coexist in every crystal [1].
| Evidence Dimension | Space group symmetry and crystal system |
|---|---|
| Target Compound Data | P2₁2₁2₁ (orthorhombic, non-centrosymmetric); a = 8.8908(2) Å, b = 9.7468(2) Å, c = 15.0112(2) Å; V = 1300.82(4) ų; Z = 4; Dₓ = 1.880 Mg m⁻³ |
| Comparator Or Baseline | 2-iodo-N-(2-nitrophenyl)benzamide: P-1 (triclinic, centrosymmetric); a = 7.2773(2) Å, b = 7.62070(10) Å, c = 11.6821(3) Å; α = 100.248(2)°, β = 107.7770(10)°, γ = 92.529(2)°; V = 603.73(2) ų; Z = 2; Dₓ = 2.025 Mg m⁻³ |
| Quantified Difference | Non-centrosymmetric vs centrosymmetric; 2.15× larger unit cell volume for the target |
| Conditions | Single-crystal X-ray diffraction at 120(2) K; Mo Kα radiation (λ = 0.71073 Å) |
Why This Matters
The non-centrosymmetric space group is a prerequisite for second-harmonic generation (SHG) and other nonlinear optical applications, making this compound suitable for NLO material screening while its isomer is not.
- [1] Wardell, J. L., Skakle, J. M. S., Low, J. N., & Glidewell, C. (2005). Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide. Acta Crystallographica Section C, 61(11), o634–o638. View Source
